2,5-Dihydroxybenzamide
Description
Properties
IUPAC Name |
2,5-dihydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-7(11)5-3-4(9)1-2-6(5)10/h1-3,9-10H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXZIFVYTNMCHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200423 | |
| Record name | Gentisamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52405-73-9 | |
| Record name | 2,5-Dihydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52405-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gentisamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052405739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gentisamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dihydroxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GENTISAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP2MFX432P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Conditions and Procedure
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Starting Material Preparation : Methyl 2,5-dihydroxybenzoate is synthesized via esterification of 2,5-dihydroxybenzoic acid using methanol under acidic conditions.
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Aminolysis :
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Dissolve methyl 2,5-dihydroxybenzoate (1.69 g, 0.10 mol) in 10 mL of aqueous ammonia (25% w/w).
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Stir the mixture at room temperature for 24 hours.
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Remove excess ammonia and methanol under reduced pressure.
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Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to obtain crude this compound.
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Purification : Purify the crude product via column chromatography using ethyl acetate as the mobile phase.
Characterization Data
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1H NMR (DMSO-d₆, 400 MHz) : δ 10.02 (s, 1H, OH), 9.18 (s, 1H, OH), 6.98 (d, J = 8.8 Hz, 1H, Ar-H), 6.96 (d, J = 3.2 Hz, 1H, Ar-H), 6.83 (d, J = 8.2 Hz, 1H, Ar-H).
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IR (KBr) : ν 3200–3400 cm⁻¹ (O-H), 1650 cm⁻¹ (C=O amide), 1577 cm⁻¹ (C=C aromatic).
Enzymatic Synthesis via Laccase-Mediated Coupling
A biotransformation approach utilizing laccase enzymes enables the oxidative coupling of catechol derivatives with β-lactam antibiotics, yielding hybrid quinone structures that can be further functionalized to this compound.
Reaction Protocol
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Substrate Preparation : Dissolve 2,5-dihydroxybenzaldehyde (13 mg) in sodium acetate buffer (20 mM, pH 5.6).
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Enzymatic Oxidation :
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Product Isolation : Separate the reaction mixture via solid-phase extraction and purify using preparative HPLC.
Mechanistic Insights
Laccase catalyzes the oxidation of catechols to o-quinones, which undergo Michael addition with nucleophilic amines (e.g., β-lactam antibiotics) to form C-N bonds. Subsequent hydrolysis yields this compound.
Copper-Catalyzed Formylation Followed by Amidation
This two-step method adapts patented formylation strategies for 2,5-dihydroxybenzaldehyde, followed by oxidation and amidation.
Step 1: Synthesis of 2,5-Dihydroxybenzaldehyde
Step 2: Oxidation and Amidation
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Oxidation to Carboxylic Acid :
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Treat 2,5-dihydroxybenzaldehyde with KMnO₄ in acidic conditions to yield 2,5-dihydroxybenzoic acid.
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Amide Formation :
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React the acid with thionyl chloride to form the acyl chloride, then treat with concentrated NH₄OH to obtain this compound.
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Chemical Reactions Analysis
Types of Reactions: 2,5-Dihydroxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of hydroxyl and amide functional groups on the benzene ring .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can oxidize this compound to form corresponding quinones or other oxidized derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the compound to form amines or other reduced products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2,5-Dihydroxybenzamide has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research explores its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It finds applications in the development of specialty chemicals, dyes, and pharmaceuticals
Mechanism of Action
The mechanism of action of 2,5-Dihydroxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the benzene ring enable the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate enzyme activities, inhibit microbial growth, or influence cellular signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
Key structural analogues include:
Key Observations :
- Hydrogen Bonding : this compound exhibits stronger intramolecular hydrogen bonding compared to 3,5- and 2,4-isomers due to the optimal alignment of hydroxyl and amide groups .
- Polarity : 2,3-Dihydroxybenzamide is more polar due to vicinal hydroxyl groups, impacting solubility and pharmacokinetics .
Antioxidant Activity
- This compound : Demonstrates moderate hydroxyl radical scavenging activity (IC₅₀ ~25 µg/mL in DPPH assays) .
- 3,5-Dihydroxybenzamide : Higher antioxidant efficacy in emulsion systems due to symmetrical hydroxylation (e.g., CUPRAC assay: ~80% scavenging at 10 µg/mL) .
- N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dihydroxybenzamide : Enhanced activity (IC₅₀ ~5 µg/mL) due to electron-donating methoxy groups .
Cytotoxicity and Anticancer Effects
Key Research Findings
Metabolic Stability : this compound’s intramolecular hydrogen bonding enhances metabolic stability compared to 2-hydroxybenzamide .
Structure-Activity Relationships :
- Hydroxyl group positioning dictates antioxidant and cytotoxic mechanisms. Adjacent hydroxyls (2,3-) enhance polarity and enzyme inhibition, while symmetrical (3,5-) or spaced (2,5-) groups optimize radical scavenging .
Pharmacological Potential: 3,5-Dihydroxybenzamide derivatives show promise as multifunctional agents for cancer and thrombosis, whereas 2,5-isomers are under investigation as antibiotic adjuvants .
Biological Activity
2,5-Dihydroxybenzamide is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities.
Chemical Structure
The molecular formula for this compound is . The compound features two hydroxyl groups at the 2 and 5 positions of the benzene ring, contributing to its reactivity and biological activity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study indicated that it showed strong inhibitory effects against Staphylococcus aureus , with an MIC (Minimum Inhibitory Concentration) of approximately 8 µM. This suggests potential applications in treating infections caused by this pathogen .
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown selective antiproliferative activity against breast cancer cells (MCF-7) with an IC50 value of approximately 3.1 µM. The compound's effectiveness varies across different cancer types, indicating a potential for targeted therapy.
Case Study: Antiproliferative Effects
In a study involving several cancer cell lines, this compound was tested for its ability to inhibit cell proliferation. The results are summarized in the table below:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| MCF-7 | 3.1 | Selective activity |
| HCT116 | 5.3 | Moderate activity |
| HEK293 | 4.8 | Non-selective |
These findings highlight the compound's potential as a therapeutic agent in oncology.
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Studies have shown that this compound exhibits significant antioxidant activity in vitro, outperforming standard antioxidants like butylated hydroxytoluene (BHT) in various assays such as DPPH and FRAP.
Comparative Antioxidant Activity
The following table compares the antioxidant activity of this compound with other known antioxidants:
| Compound | DPPH IC50 (µM) | FRAP (µM FeSO4 Equivalent) |
|---|---|---|
| This compound | 12 | 45 |
| Butylated Hydroxytoluene | 20 | 30 |
| Ascorbic Acid | 15 | 40 |
The biological activities of this compound can be attributed to its ability to interact with cellular targets involved in oxidative stress and cell proliferation pathways. The presence of hydroxyl groups enhances its ability to donate electrons and scavenge free radicals, contributing to both its antioxidant and anticancer properties.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,5-Dihydroxybenzamide with high purity?
- Methodological Answer : A scalable synthesis approach involves using 1,4-dimethoxybenzene as a starting material, followed by selective demethylation and amidation. Key steps include:
- Demethylation : Controlled hydrolysis under acidic conditions to preserve the 2,5-hydroxyl positioning.
- Amidation : Coupling with ammonia or amine derivatives using coupling agents like EDCI/HOBt in THF or DCM .
- Purification : Recrystallization from ethanol/water mixtures to achieve >98% purity, validated by HPLC .
- Characterization : Confirm structure via FT-IR (C=O stretch at ~1650 cm⁻¹), ¹H-NMR (aromatic protons at δ 6.5–7.5 ppm), and ¹³C NMR .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes with saline .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Q. Which analytical techniques reliably characterize this compound’s structural integrity?
- Methodological Answer :
- Primary Techniques :
- FT-IR : Identifies functional groups (e.g., hydroxyl, amide).
- NMR : ¹H and ¹³C spectra confirm aromatic substitution patterns .
- Advanced Techniques :
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., as in 3,5-dihydroxybenzamide analogs) .
- Mass Spectrometry : Validates molecular weight (153.14 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How does hydroxyl group positioning (2,5 vs. 3,5) influence biological activity in dihydroxybenzamide derivatives?
- Methodological Answer :
- SAR Studies :
- Antioxidant Activity : 2,5-substitution shows enhanced radical scavenging compared to 3,5 analogs due to improved electron delocalization .
- Enzyme Binding : 2,5-derivatives exhibit stronger inhibition of thrombin and HSP90 by forming stable hydrogen bonds in active sites (e.g., HSP90 inhibitors in ).
- Experimental Design : Synthesize analogs with varying substituents, test IC₅₀ values in enzyme assays, and correlate with computational docking results .
Q. What strategies resolve inconsistencies in reported anticancer efficacy of this compound?
- Methodological Answer :
- Variables to Control :
- Cell Line Variability : Test across multiple lines (e.g., MCF-7, HeLa) to assess selectivity .
- Purity Verification : Use HPLC to rule out impurities (e.g., 3,5-isomer contamination) .
- Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects .
Q. How can computational modeling predict this compound’s interactions with targets like HSP90?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to HSP90’s ATP-binding pocket, focusing on key residues (e.g., Asp93, Asn51) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
